
1,5-I-Aedans
Übersicht
Beschreibung
1,5-I-Aedans, also known as IAEDANS, is an organic fluorophore (fluorescent molecule). It stands for 5-({2-[(iodoacetyl)amino]ethyl}amino)naphthalene-1-sulfonic acid . It is widely used as a marker in fluorescence spectroscopy . It is used for fluorescent labeling of electroblotted proteins on blot transfer membranes . Because IAEDANS reacts with free cysteines, disulfides in the sample must first be reduced with dithiothreitol (DTT) .
Synthesis Analysis
1,5-I-AEDANS is a fluorescent sulfhydryl reagent which is sensitive to photo catalyzed degradation in both aqueous solution and organic solvents . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo stable covalent derivatives .Molecular Structure Analysis
The molecular formula of 1,5-I-Aedans is C14H15IN2O4S . It has a structure consisting of ethylenediamine substituted on the nitrogens with iodoacetyl and 5-sulfonyl-1-naphthyl groups .Chemical Reactions Analysis
1,5-I-AEDANS has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . The extinction coefficient of the dye is 5700 . It is soluble in dimethylformamide (DMF) or buffer above pH 6 and reacts primarily with thiols .Physical And Chemical Properties Analysis
1,5-I-AEDANS has a molecular weight of 434.25 g/mol . It has a peak excitation wavelength of 336 nm and a peak emission wavelength of 490 nm . It is soluble in dimethylformamide (DMF) or buffer above pH 6 .Wissenschaftliche Forschungsanwendungen
Fluorescent Peptide Quantification Tool
1,5-I-Aedans can be used as a universal tool for fluorescent peptide quantification . It can easily provide tandem mass spectra that are interpretable from de novo sequencing .
AEDANS-Cysteine Peptide Grading Separation Strategies
Two grading separation strategies for AEDANS-cysteine peptides have been evaluated . One strategy uses immobilized metal affinity chromatography (IMAC) to recover AEDANS-labeled peptides and reduce the complexity of peptide mixtures .
Solid Phase Method for Peptide Separation
In another solid-phase method, 1,5-I-Aedans is coupled with a photolytic resin based on ortho-nitrobenzyl to produce a resin . This resin can label and separate thiol-containing and cysteine-containing peptides with a modified AEDANS label .
Enrichment of Cysteine-Containing Peptides
The grading scheme using the solid phase method enriches cysteine-containing peptides more specifically than the IMAC strategy .
Generation of Fluorescence-Based Elution Curves
With an online fluorescence detector and a Q-TOF mass spectrometer, fluorescence-based elution curves and corresponding positive ion mass spectra of AEDANS-labeled peptides can be generated .
Collision-Induced Dissociation (CID) of AEDANS Peptides
Fluorescence-induced AEDANS peptides can undergo collision-induced dissociation (CID), showing easily interpretable product ion spectra with a complete label .
Labeling Protein Sulfhydryls
1,5-I-Aedans is a fluorescence probe used to label protein sulfhydryls . This can be used to study conformational changes, fluorescence anisotropy, and protein-protein interactions .
HPLC Column Separation
Wirkmechanismus
Target of Action
1,5-I-Aedans, also known as N-(Iodoacetaminoethyl)-1-naphthylamine-5-sulfonic acid, is primarily used as a fluorescent probe . Its primary targets are protein sulfhydryls . These are sulfur-containing groups found in proteins, particularly cysteine residues, which play crucial roles in protein structure and function.
Mode of Action
1,5-I-Aedans interacts with its targets through a covalent bonding mechanism . It readily reacts with both thiol compounds and sulfhydryl groups to provide photo-stable covalent derivatives . This interaction results in changes in the fluorescence properties of the protein, which can be used to study conformational changes, fluorescence anisotropy, and protein-protein interactions .
Biochemical Pathways
The specific biochemical pathways affected by 1,5-I-Aedans depend on the proteins it labels. By labeling protein sulfhydryls, it can potentially affect any pathway involving these proteins. The fluorescence properties of 1,5-I-Aedans allow researchers to study these effects in detail .
Pharmacokinetics
It is known that 1,5-i-aedans is soluble in dimethylformamide (dmf) or buffer above ph 6 . This solubility could potentially influence its bioavailability and distribution within the body.
Result of Action
The molecular and cellular effects of 1,5-I-Aedans action are primarily observed as changes in fluorescence properties. These changes can be used to study various aspects of protein function, including conformational changes and interactions with other proteins .
Action Environment
The action of 1,5-I-Aedans can be influenced by environmental factors. For instance, it is sensitive to photo-catalyzed degradation in both aqueous solution and organic solvents . Additionally, its fluorescence properties can be affected by the pH of the environment . Therefore, the action, efficacy, and stability of 1,5-I-Aedans can vary depending on the specific environmental conditions.
Safety and Hazards
When handling 1,5-I-AEDANS, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended . All sources of ignition should be removed and personnel should be evacuated to safe areas .
Zukünftige Richtungen
1,5-I-AEDANS can be used as a versatile fluorescence-based peptide quantification tool and provides readily interpretable tandem mass spectra for de novo peptide sequencing . Two AEDANS-cysteinyl-peptide fractionation strategies were evaluated . One strategy employs immobilized metal affinity chromatography (IMAC) to recover AEDANS-labeled peptides and reduce the complexity of peptide mixtures . In an alternate solid-phase approach, 1,5-I-AEDANS was coupled to an o-nitrobenzyl-based photocleavable resin to produce a resin that can label and isolate thiols and cysteine-containing peptides with a modified-AEDANS label . This fractionation protocol enriches cysteine-containing peptides more specifically than the IMAC strategy .
Eigenschaften
IUPAC Name |
5-[2-[(2-iodoacetyl)amino]ethylamino]naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O4S/c15-9-14(18)17-8-7-16-12-5-1-4-11-10(12)3-2-6-13(11)22(19,20)21/h1-6,16H,7-9H2,(H,17,18)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMERMCRYYFRELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCNC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190421 | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-I-Aedans | |
CAS RN |
36930-63-9 | |
| Record name | IAEDANS | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36930-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-I-Aedans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036930639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 36930-63-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-I-Aedans | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10190421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-(2-iodoacetamido)ethylamino)-1-naphthalenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-I-AEDANS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V7G304M5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





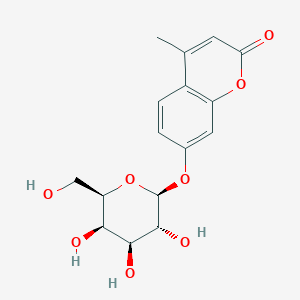
![8,9,10,11-Tetrahydrodibenzo[A,H]acridine](/img/structure/B14185.png)
![N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B14186.png)

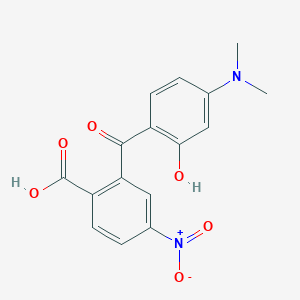
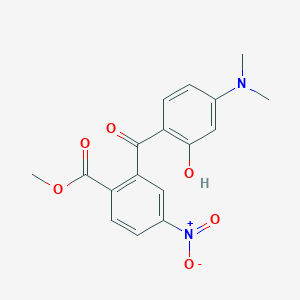
![6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14191.png)
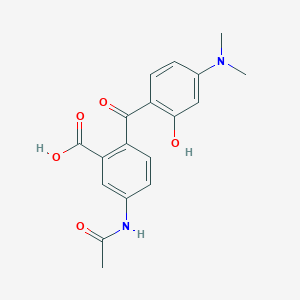

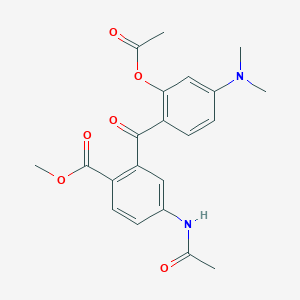
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
